5-bromo-2-methoxy-N-methylbenzamide
Description
5-Bromo-2-methoxy-N-methylbenzamide is a benzamide derivative featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-methyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 243.09 g/mol (calculated). This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNHQXMCJCAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292914 | |
| Record name | 5-Bromo-2-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899143-67-0 | |
| Record name | 5-Bromo-2-methoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899143-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901292914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amidation: The brominated product is then subjected to amidation with N-methylamine to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 5-bromo-2-methoxy-N-methylbenzylamine.
Scientific Research Applications
5-bromo-2-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 5-bromo-2-methoxy-N-methylbenzamide and its analogs, based on substituent variations and molecular properties:
Detailed Analysis of Structural and Functional Differences
Amide Nitrogen Substituents
- N-Methyl (Target) vs. The N-ethyl analog’s higher molecular weight (257.91 vs. 243.09 g/mol) may also affect pharmacokinetics .
- N-Benzyl () : The bulky benzyl group in compound 15g significantly raises molecular weight (319.89 g/mol) and steric hindrance, likely limiting bioavailability but improving target selectivity in palladium-catalyzed reactions .
Halogen and Methoxy Substitutions
- Bromo vs. Fluoro () : Replacing methoxy with fluorine at the 2-position introduces stronger electron-withdrawing effects, altering electronic distribution on the benzene ring. Fluorine’s smaller size may enhance metabolic stability compared to methoxy .
Biological Activity
5-Bromo-2-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant research findings.
This compound has the molecular formula and features a benzamide structure with specific substituents that influence its biological activity. The compound is characterized by:
- Bromine atom at the 5-position
- Methoxy group at the 2-position
- N-methyl group on the amide nitrogen
These structural elements contribute to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves two main steps:
- Bromination : The precursor, 2-methoxybenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine substituent.
- Amidation : The brominated product undergoes amidation with N-methylamine to yield the final compound.
Antimicrobial Properties
Research indicates that benzamide derivatives, including this compound, exhibit antimicrobial activity. In one study, various benzamide derivatives were tested for their ability to inhibit bacterial growth, showing promising results against several strains of bacteria .
Antiviral Activity
Additionally, there is evidence suggesting that certain benzamide derivatives can reduce the cytoplasmic DNA of hepatitis B virus (HBV). These compounds interact specifically with HBV core proteins, inhibiting nucleocapsid assembly and potentially serving as antiviral agents .
Anticancer Potential
This compound has also been explored for its anticancer properties. Some studies have indicated that similar benzamide derivatives can inhibit tumor cell proliferation in various cancer models . The mechanism often involves interference with critical cellular pathways related to cell growth and survival.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may inhibit enzymes or receptors involved in key metabolic pathways, leading to its observed antimicrobial and anticancer effects .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methoxybenzamide | Lacks N-methyl group | Different solubility and activity |
| 2-Methoxy-N-methylbenzamide | Lacks bromine substitution | Reduced antimicrobial activity |
| 5-Bromo-N-methylbenzamide | Lacks methoxy group | Altered interaction with targets |
Case Studies and Research Findings
Several studies have focused on the biological activities of benzamide derivatives:
- Antiviral Activity Study : A study demonstrated that specific benzamides could significantly reduce HBV DNA levels in infected cells through targeted interactions with viral proteins .
- Anticancer Research : Another investigation highlighted the potential of benzamide derivatives to inhibit cell proliferation in various cancer types, including breast and head and neck cancers .
- Mechanistic Insights : Research into the mechanisms of action revealed that these compounds can disrupt critical cellular processes by inhibiting key enzymes involved in nucleotide metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
